molecular formula C10H8BrN5O4 B5984603 2-[5-(4-bromophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide

2-[5-(4-bromophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B5984603
M. Wt: 342.11 g/mol
InChI Key: NNEMBXQQLRDNRD-UHFFFAOYSA-N
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Description

2-[5-(4-bromophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of a bromophenoxy group and a nitro group in the structure of this compound suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

2-[5-(4-bromophenoxy)-3-nitro-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN5O4/c11-6-1-3-7(4-2-6)20-10-13-9(16(18)19)14-15(10)5-8(12)17/h1-4H,5H2,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEMBXQQLRDNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NN2CC(=O)N)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-bromophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the bromophenoxy group: This step involves the reaction of the triazole intermediate with 4-bromophenol under suitable conditions, such as the presence of a base like potassium carbonate.

    Acetylation: Finally, the acetylation of the nitro-triazole intermediate with acetic anhydride or acetyl chloride yields the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-bromophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-bromophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenoxy group may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

2-[5-(4-bromophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide can be compared with other similar compounds, such as:

    3-nitro-1,2,4-triazol-5-one (NTO): Known for its high energetic material properties and used as an insensitive explosive.

    [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Studied for their potential as energetic materials with high specific impulse levels.

The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other triazole derivatives.

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